molecular formula C19H15ClN2O B5852854 N-(4-anilinophenyl)-2-chlorobenzamide

N-(4-anilinophenyl)-2-chlorobenzamide

Cat. No.: B5852854
M. Wt: 322.8 g/mol
InChI Key: GMEMHQCEKIUPOP-UHFFFAOYSA-N
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Description

N-(4-Anilinophenyl)-2-chlorobenzamide is a substituted benzamide derivative characterized by a 2-chlorobenzoyl group linked to a 4-anilinophenylamine moiety. These compounds are typically synthesized via amide coupling reactions, often employing reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) . The chlorine substituent at the ortho position of the benzamide ring and the anilinophenyl group likely influence its electronic properties, solubility, and biological activity, as seen in related derivatives.

Properties

IUPAC Name

N-(4-anilinophenyl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O/c20-18-9-5-4-8-17(18)19(23)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEMHQCEKIUPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Effects

The chlorine atom in the 2-position of the benzamide ring distinguishes N-(4-anilinophenyl)-2-chlorobenzamide from analogs such as N-(phenyl)-2-chlorobenzamide (). Crystallographic studies reveal that side-chain substitutions (e.g., chlorine, methyl, or aryl groups) primarily affect the C(S)-C(O) bond length in related amides, while other bond lengths remain relatively unchanged. For example:

  • N-(Phenyl)-2-chlorobenzamide () crystallizes in a tetragonal system (space group P4₃) with lattice constants a = 8.795 Å, c = 15.115 Å.
  • N-(Phenyl)-2-chloro-2-methylacetamide adopts a monoclinic structure (space group P2₁/c), highlighting how alkyl vs. aryl substituents alter packing efficiency .

Physicochemical Properties

Melting points and yields of structurally related compounds provide insight into the stability and synthetic feasibility of this compound:

Compound Yield (%) Melting Point (°C) Key Substituents Source
N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d) - 201–210 Benzothiazole, 2-Cl
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide 53 216–218 Imidazolidinone, 2-Cl
N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide (7h) 52 159–161 Benzyl, hydroxy, 2-Cl
N-(4-Anilinophenyl) benzamide (DGC inhibitor) - - Anilinophenyl, no Cl

Observations :

  • Chlorine substitution correlates with higher melting points (e.g., 216–218°C in vs. 159–161°C in ), suggesting stronger crystal lattice interactions.
  • Yields for 2-chlorobenzamide derivatives range from 52% to 59% , comparable to non-chlorinated analogs (50–82%) .

Spectroscopic Characteristics

1H NMR and IR spectra of 2-chlorobenzamide derivatives show distinct signals attributable to the chlorine atom and amide groups:

  • N-((4-((4-Oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide ():
    • 1H NMR (DMSO-d6): δ 12.38 (s, NH), 7.68–7.43 (m, ArH), 4.60 (m, CH).
    • IR: Peaks at 1776 cm⁻¹ (C=O stretch) and 1685 cm⁻¹ (amide I band) .
  • N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide ():
    • 1H NMR: Features aromatic protons near δ 7.45–7.65 and a downfield NH signal .

Comparison : The 2-chloro substituent deshields adjacent protons, causing upfield shifts in NMR, while IR spectra confirm the integrity of the amide bond.

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